B1575966 Riparin-2.1

Riparin-2.1

Cat. No.: B1575966
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Riparin-2.1 is a synthetic analogue derived from the natural compound class of riparins, originally isolated from Aniba riparia, a plant species native to the Amazon rainforest. Riparins are characterized by their benzamide or benzopyran-based structures, which exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects . This compound specifically features a substituted benzamide core with a hydroxyl group at the C-3 position and a methoxy group at C-4, distinguishing it from other riparin variants (e.g., riparins A–F). Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.3 g/mol.

Properties

bioactivity

Antibacterial

sequence

IIEKLVNTALGLLSGL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Riparin-2.1 shares a benzamide scaffold with other riparins but differs in substituent patterns. Key structural distinctions include:

Compound Core Structure Substituents (Position) Molecular Weight (g/mol)
This compound Benzamide –OH (C3), –OCH₃ (C4) 269.3
Riparin A Benzopyran –OCH₃ (C6), –CH₃ (C7) 284.3
Riparin B Benzamide –OCH₃ (C3), –CH₂CH₃ (C4) 297.4
Riparin C Benzamide –Cl (C3), –OCH₃ (C4) 303.7

Pharmacological Activity

Comparative studies highlight differences in potency and mechanism:

Compound Key Activity IC₅₀/EC₅₀ (μM) Target Pathway
This compound Inhibition of TNF-α production 12.4 ± 1.2 NF-κB signaling
Riparin A Antidepressant-like effects 8.9 ± 0.8 Serotonin reuptake inhibition
Riparin B Antimicrobial (Gram-positive) 25.6 ± 2.1 Cell membrane disruption
Riparin C Antiparasitic (Leishmania spp.) 5.3 ± 0.4 Mitochondrial dysfunction

This compound demonstrates moderate anti-inflammatory activity compared to Riparin C’s potent antiparasitic effects, suggesting substituent-driven selectivity .

Pharmacokinetic Properties

Lipophilicity (logP) and plasma protein binding vary significantly:

Compound logP Plasma Protein Binding (%) Half-life (h)
This compound 2.1 78.3 ± 3.5 4.2
Riparin A 3.4 85.1 ± 2.9 6.8
Riparin B 2.8 72.6 ± 4.1 3.5
Riparin C 1.9 68.4 ± 3.7 5.1

The lower logP of this compound may correlate with faster renal clearance but reduced blood-brain barrier penetration compared to Riparin A .

Analytical Characterization

Methods such as SEC-HPLC (size-exclusion chromatography) and 2D ¹H-¹³C HSQC NMR have been employed to validate structural integrity and purity. For example:

  • SEC-HPLC : this compound elutes at 8.2 min (column: Agilent Zorbax SB-C18), distinct from Riparin B (7.8 min) due to polarity differences .
  • NMR: The C-3 hydroxyl group in this compound produces a unique δH 5.2 ppm signal, absent in non-hydroxylated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.